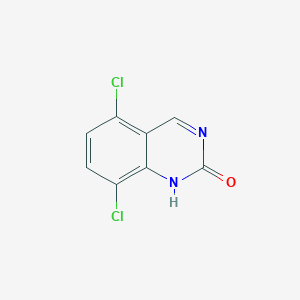

5,8-dichloroquinazolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,8-dichloro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(10)7-4(5)3-11-8(13)12-7/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRNVCKAEBPZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302661 | |

| Record name | 5,8-Dichloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-17-5 | |

| Record name | 5,8-Dichloro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60610-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dichloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Dichloroquinazolin 2 1h One and Analogous Dihalogenated Quinazolin 2 1h Ones

Retrosynthetic Analysis of the 5,8-Dichloroquinazolin-2(1H)-one Core

A logical retrosynthetic analysis of 5,8-dichloroquinazolin-2(1H)-one (I) points to a primary disconnection of the urea-derived C2-N1 and C2-N3 bonds. This approach simplifies the target molecule to a key intermediate: 2-amino-3,6-dichlorobenzoic acid (II). This anthranilic acid derivative already possesses the required chlorine substitution pattern on the benzene (B151609) ring. The C2-N moiety of the quinazolinone can then be introduced by a cyclization reaction with a suitable C1 synthon, such as urea (B33335) or a related reagent.

This retrosynthetic strategy is advantageous as it localizes the challenge to the synthesis of the appropriately substituted anthranilic acid precursor, a more readily addressable synthetic problem than attempting to introduce the chlorine atoms onto a pre-formed quinazolinone ring, which could lead to issues with regioselectivity.

Synthesis of Halogenated Precursors

The cornerstone of synthesizing 5,8-dichloroquinazolin-2(1H)-one lies in the efficient preparation of the corresponding dihalogenated anthranilic acid.

Preparation of Dihalogenated Anthranilic Acid Derivatives

The synthesis of dihalogenated anthranilic acids can be approached through various routes, often starting from commercially available substituted benzenes or toluenes. For instance, the synthesis of 2-amino-3-chlorobenzoic acid has been achieved by the amination of 2,3-dichlorobenzoic acid in an aqueous ammonia (B1221849) solution in the presence of a copper catalyst. google.com This method provides a high yield and purity of the desired product. google.com

Similarly, 6-amino-2,3-dichlorobenzoic acid can be prepared from 2,3-dichlorobenzoic acid through a process involving the formation of a benzoyloxycarbamate intermediate followed by an iron-catalyzed amination. nih.gov Another approach involves the reduction of a nitro group, as demonstrated in the synthesis of 3-amino-2,5-dichlorobenzoic acid from 2,5-dichloro-3-nitrobenzoic acid using tin and hydrochloric acid. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,3-Dichlorobenzoic acid | 1. NaOH, water; 2. NH3, CuCl, 170°C | 2-Amino-3-chlorobenzoic acid | google.com |

| 2,3-Dichlorobenzoic acid | 1. tert-Butyl N-hydroxycarbamate, DCC; 2. TFA, FeSO4·7H2O | 6-Amino-2,3-dichlorobenzoic acid | nih.gov |

| 2,5-Dichloro-3-nitrobenzoic acid | Sn, HCl, 95°C | 3-Amino-2,5-dichlorobenzoic acid | nih.gov |

Cyclization Reactions for Quinazolin-2(1H)-one Core Formation

With the dihalogenated anthranilic acid in hand, the subsequent step involves the formation of the quinazolinone ring.

A common and direct method for the formation of the quinazolin-2(1H)-one scaffold involves the condensation of an anthranilic acid with urea. This reaction typically proceeds at elevated temperatures and can be performed with or without a solvent. The reaction of anthranilic acid with potassium cyanate, which forms an isocyanate in situ, followed by cyclization is another established method for producing quinazolinone derivatives, though often leading to quinazoline-2,4-diones. google.com For the synthesis of 5,8-dichloroquinazolin-2(1H)-one, the 2-amino-3,6-dichlorobenzoic acid would be heated with urea, leading to the formation of the desired product through the elimination of ammonia and water. The specific reaction conditions, such as temperature and reaction time, would need to be optimized for this particular substrate due to the electronic effects of the chlorine substituents.

Deep eutectic solvents, such as a mixture of zinc chloride and urea, have been shown to promote the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride (B1165640) and aldehydes, with the urea acting as a nitrogen source. researchgate.net This suggests that such solvent systems could potentially be adapted for the cyclization of dihalogenated anthranilic acids.

An alternative to direct condensation with urea involves the formation of an intermediate, such as a benzoxazinone (B8607429). This is a widely used method for the synthesis of 4(3H)-quinazolinones. google.com In this approach, the anthranilic acid is first acylated, and then cyclized to a benzoxazinone intermediate. Subsequent reaction with an amine source, such as ammonia or hydrazine, can then furnish the quinazolinone ring. google.com While this method is more commonly employed for 4(3H)-quinazolinones, modifications could potentially be explored to favor the formation of the 2(1H)-one isomer.

Regioselective Halogenation Strategies on Pre-formed Quinazolinone Scaffolds

An alternative synthetic strategy involves the late-stage halogenation of a pre-formed quinazolinone ring. This approach, however, is often hampered by challenges in controlling the regioselectivity of the halogenation reaction. Recent advances have described metal-free, regioselective C-H chlorination of various aromatic and aliphatic compounds, highlighting the importance of directing groups in achieving site selectivity. nih.gov

For instance, a method for the metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. nih.gov This suggests that if a quinazolin-2(1H)-one with a suitable directing group at the 8-position were synthesized, a subsequent halogenation could potentially introduce a chlorine atom at the C5 position. However, achieving dichlorination at both the C5 and C8 positions with high regioselectivity on a pre-formed quinazolin-2(1H)-one remains a significant synthetic challenge and would likely require a substrate with specific electronic and steric properties to direct the halogenation to the desired positions.

Post-Cyclization Functionalization and Derivatization Strategies

Once the 5,8-dichloroquinazolin-2(1H)-one core is synthesized, further structural diversity can be achieved through various post-cyclization functionalization and derivatization strategies. These methods allow for the selective introduction of different functional groups at specific positions on the quinazolinone ring system.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazoline (B50416) Intermediates

Nucleophilic aromatic substitution (SNA) is a powerful method for modifying halogenated quinazolines. In this reaction, a nucleophile replaces a halide on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the quinazoline ring and the position of the halogen atoms. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Dihalogenated quinazolines can undergo sequential nucleophilic substitution reactions, allowing for the introduction of two different nucleophiles. nih.gov The regioselectivity of these reactions is often dictated by the relative activation of the different halogen-bearing carbon atoms. For instance, in 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. nih.gov This allows for selective monosubstitution at the C4 position. nih.gov

Common nucleophiles used in SNAr reactions with halogenated quinazolines include amines, alkoxides, and thiolates. nih.gov For example, the reaction of 2,4-dichloroquinazolines with amines can lead to the formation of 4-amino-2-chloroquinazolines, which can then be further functionalized. chim.it

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. nih.gov These reactions offer a versatile and efficient means to introduce a wide array of substituents onto the quinazoline scaffold. nih.gov Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com It is widely used for the formation of biaryl structures. For instance, 2,4,7-trichloroquinazoline (B1295576) can be selectively coupled with various aryl- and heteroarylboronic acids to afford functionalized quinazolines. nih.gov The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comyoutube.com

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.gov This reaction is catalyzed by a palladium complex and requires a base. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. It provides a direct route to N-aryl and N-heteroaryl amines.

The regioselectivity of these cross-coupling reactions on polyhalogenated quinazolines is a critical aspect. For example, in 6-bromo-2,4-dichloroquinazoline, attempts at monosubstitution can result in coupling at both the C4 and C6 positions. nih.gov

Other Selective Functionalization at the N-1 and C-2 Positions

Beyond SNAr and palladium-catalyzed cross-coupling, other methods exist for the selective functionalization of quinazolinones at the N-1 and C-2 positions.

N-1 Functionalization: The nitrogen at the N-1 position of the quinazolinone ring can be alkylated or acylated. These reactions typically proceed via deprotonation of the N-1 amide proton with a suitable base, followed by reaction with an electrophile.

C-2 Functionalization: The C-2 position of the quinazolinone ring can also be a site for functionalization. For instance, C-H activation strategies have emerged as a powerful tool for the direct introduction of functional groups at this position, avoiding the need for pre-functionalized substrates. nih.gov Rhodium(III)-catalyzed C-H amidation of 2-aryl quinazolin-4(3H)-ones has been reported, demonstrating high site-selectivity. researchgate.net Furthermore, direct C2-H amination and alkylation of quinoline (B57606) N-oxides have been achieved under metal-free conditions. rsc.org

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficiency and yield of the synthesis of 5,8-dichloroquinazolin-2(1H)-one and its derivatives are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing practical and scalable synthetic routes. Key variables that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time. scielo.brchemrxiv.org

The use of high-throughput experimentation and machine learning algorithms is becoming increasingly prevalent in the optimization of chemical reactions. semanticscholar.org These approaches allow for the simultaneous variation of multiple reaction parameters, leading to a more rapid identification of optimal conditions. semanticscholar.org

For example, in palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor and the ligand can significantly impact the reaction outcome. sigmaaldrich.com Similarly, the selection of the base is critical in Suzuki-Miyaura couplings to facilitate the transmetalation step. mdpi.com The optimization process often involves a systematic screening of these variables to achieve the desired balance between conversion of starting materials and selectivity towards the target product. scielo.brchemrxiv.org

| Reaction Parameter | Influence on Synthesis | Example of Optimization |

| Catalyst | Affects reaction rate and selectivity. The choice of metal and ligand is crucial. | In a Suzuki-Miyaura coupling, screening different palladium catalysts and phosphine (B1218219) ligands can improve yield and reduce side products. nih.govmdpi.com |

| Solvent | Can influence solubility of reactants, reaction rate, and in some cases, selectivity. | In a particular synthesis, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) was found to provide a better balance between conversion and selectivity. scielo.br |

| Base | Plays a key role in many reactions, such as deprotonation or facilitating transmetalation in cross-coupling reactions. | Screening various inorganic and organic bases in a Suzuki-Miyaura reaction identified sodium carbonate as optimal for achieving the highest yield. mdpi.com |

| Temperature | Affects reaction kinetics. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. | Optimizing the temperature for a reflux reaction from 20 hours to 4 hours without a significant decrease in conversion and selectivity. scielo.br |

| Reaction Time | Needs to be sufficient for the reaction to go to completion but not so long as to cause product degradation. | Monitoring the reaction by TLC or HPLC to determine the optimal time to stop the reaction and maximize the yield of the desired product. rsc.org |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 5,8-Dichloroquinazolin-2(1H)-one and its Synthetic Intermediates

The unambiguous identification and characterization of 5,8-dichloroquinazolin-2(1H)-one and its synthetic intermediates are essential. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary idea of the purity of the product. rsc.org

Column Chromatography: This technique is widely used for the purification of the synthesized compounds. rsc.orgnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov It provides high resolution and sensitivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the connectivity and stereochemistry. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.net

By combining these techniques, chemists can confidently confirm the structure and purity of 5,8-dichloroquinazolin-2(1H)-one and its various derivatives synthesized through the methodologies described.

In Vitro Biological Evaluation of 5,8 Dichloroquinazolin 2 1h One and Its Derivatives

Antiproliferative Activity against Neoplastic Cell Lines

Quinazoline (B50416) derivatives have been recognized for their potential as anticancer agents, with many exhibiting significant cytotoxic effects against various cancer cell lines. nih.gov The structural scaffold of quinazoline serves as a versatile platform for the development of targeted cancer therapies.

Assessment of Cytotoxicity in Various Cancer Cell Models

The cytotoxic potential of quinazoline derivatives has been demonstrated across a range of human cancer cell lines. For instance, a series of 4-benzothienyl amino quinazoline derivatives, developed as analogues of gefitinib (B1684475), showed enhanced cytotoxicity against six different human cancer cell lines compared to the parent compound. nih.gov Notably, compounds featuring ethyl or methyl groups at the 7-position displayed potent inhibitory activity. nih.gov Another study highlighted a biphenylaminoquinazoline that exhibited EC50 values in the nanomolar range against several cancer cell lines. nih.gov

Derivatives of quinoline (B57606), a related heterocyclic structure, have also shown significant antiproliferative activity. nih.gov New di- and trimeric quinoline derivatives were tested against human solid cancer cell lines MCF-7 (breast adenocarcinoma) and PA-1 (ovarian teratocarcinoma), demonstrating their potential as cytotoxic agents. nih.gov Similarly, quinoline-5,8-dione and styrylquinoline analogues showed antiproliferative activity comparable to cisplatin (B142131) in the P388 leukemia cell line. nih.gov

In the context of prostate cancer, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), a naphthoquinone derivative, exhibited significant anti-tumor activities in both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. nih.govresearchgate.net The IC50 values were determined to be 1 µM for LNCaP, 3 µM for CWR-22, 1.5 µM for PC-3, and 3 µM for DU-145, indicating potent cytotoxic effects. nih.gov

Table 1: Cytotoxicity of Selected Quinazoline and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity |

|---|---|---|

| 4-Benzothienyl Amino Quinazoline Derivatives | Various Human Cancer Cell Lines | Enhanced cytotoxicity compared to gefitinib. nih.gov |

| Biphenylaminoquinazoline | Various Cancer Cell Lines | EC50 values in the nanomolar range. nih.gov |

| Di- and Trimeric Quinoline Derivatives | MCF-7, PA-1 | In vitro antiproliferative activity. nih.gov |

| Quinoline-5,8-dione and Styrylquinoline Analogues | P388 Leukemia | Antiproliferative activity comparable to cisplatin. nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP, CWR-22, PC-3, DU-145 | IC50 values ranging from 1 to 3 µM. nih.gov |

Analysis of Cell Cycle Perturbation (e.g., G2/M Phase Arrest)

A key mechanism through which many anticancer agents exert their effect is by disrupting the cell cycle, often leading to arrest at specific phases. Several quinazoline and related derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.

For example, the bicyclic colchicine (B1669291) analogue, 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), a compound with structural similarities to some quinazoline derivatives, was found to rapidly disrupt microtubule integrity and arrest human leukemic cells at the G2-M phase. nih.gov This arrest occurred prior to the onset of apoptosis. nih.gov Similarly, a chalcone (B49325) derivative, 1C, induced cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. nih.gov

Studies on 2,3-arylpyridylindole derivatives revealed a biphasic effect on the cell cycle in A549 lung cancer cells. At a higher concentration (2.0 µM), these derivatives caused G2/M phase arrest, which was linked to the inhibition of tubulin polymerization and Akt signaling. nih.gov Furthermore, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) was shown to inhibit cell cycle progression in a time-dependent manner in PC-3 and DU-145 prostate cancer cell lines. nih.govresearchgate.net In the CWR-22 cell line, DCDMNQ caused an arrest in the G1-phase. nih.gov

Induction of Apoptosis and Necrosis Pathways

The induction of programmed cell death, or apoptosis, is a hallmark of effective anticancer therapies. Research has shown that various quinazoline derivatives can trigger apoptotic pathways in cancer cells.

For instance, certain 4-benzothienyl amino quinazoline derivatives demonstrated enhanced apoptosis-inducing capabilities. nih.gov In a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, derivatives 3g and 3h were identified as inducers of apoptosis. mdpi.com Their mechanism of action involved the activation of caspases-3 and -8, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl2. mdpi.com

The compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) was also found to induce apoptosis, particularly in androgen-independent prostate cancer cell lines, in a time-dependent manner. nih.govresearchgate.net Moreover, the phytochemical apigenin (B1666066) was shown to enhance the apoptosis induced by 5-fluorouracil (B62378) in colorectal cancer cells by potentiating cell cycle disruption and increasing the production of reactive oxygen species. nih.gov The bicyclic colchicine analogue MTC also induced a dose- and time-dependent apoptotic response in human leukemic cells, which was linked to the activation of c-Jun NH2-terminal kinase and caspases. nih.gov

Antimicrobial Efficacy

In addition to their antiproliferative properties, quinazoline derivatives and related heterocyclic compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacterial and fungal pathogens.

Evaluation of Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Quinoline-2-one derivatives have been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide also showed excellent antibacterial activity. Specifically, compounds 8d, 8e, and 8f displayed significant zones of inhibition against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium S. aureus. d-nb.info These compounds were also effective against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive). d-nb.info Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been shown to target both extracellular and intracellular Gram-negative pathogens. nih.gov A series of alkylthiomethyl-8-hydroxyquinolines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains when compared to the standard antibiotic, Nitroxoline. researchgate.net

The naphthoquinone derivative, 5,8-dihydroxy-1,4-naphthoquinone, showed inhibitory activity against Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, and S. aureus, with MIC50 values ranging from 2 to 14 µg/mL. nih.gov Its mechanism of action involves membrane damage and disruption of the respiratory chain. nih.gov

Table 2: Antibacterial Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| Quinoline-2-one Derivatives | MRSA, MRSE, VRE | Significant antibacterial action. nih.gov |

| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Excellent antibacterial activity with large zones of inhibition. d-nb.info |

| Alkylthiomethyl-8-hydroxyquinolines | Gram-positive and Gram-negative strains | Significant antibacterial activity. researchgate.net |

| 5,8-Dihydroxy-1,4-naphthoquinone | B. cereus, P. vulgaris, S. enteritidis, S. epidermidis, S. aureus | MIC50 values ranging from 2 to 14 µg/mL. nih.gov |

Assessment of Antifungal Spectrum and Potency

The antifungal potential of quinazoline derivatives is also an active area of research. A study on 5,8-quinazolinediones modified at the 6 and 7 positions revealed potent antifungal activity against various Candida species and Aspergillus niger. nih.gov In particular, 6-arylamino-7-chloro-5,8-quinazolinediones demonstrated more potent activity compared to other tested derivatives. nih.gov

Hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and screened for their antifungal effects against a panel of human pathogenic Candida species, including Candida albicans, Candida glabrata, and Candida krusei. nih.gov One derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited very strong inhibitory activity with MIC values as low as 0.016 mg/mL. nih.gov

The naphthoquinone derivative, 5,8-dihydroxy-1,4-naphthoquinone, was also found to be a very effective antifungal agent, with a MIC50 value of less than 0.6 µg/mL against Candida albicans. nih.gov Its antifungal mechanism includes causing DNA leakage and damage, as well as disrupting the respiratory chain. nih.gov

Anti-tubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. Quinazolinone derivatives have shown promise in this area. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain of M. tuberculosis. Notably, compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold demonstrated significant activity. For instance, compounds 3l and 3m exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.govnih.gov Another derivative, compound 3k , which features an imidazole (B134444) ring at the 2-position, also showed considerable inhibitory action with a MIC of 4 µg/mL against the H37Rv strain and 16 µg/mL against multi-drug resistant strains. nih.govnih.gov

In a separate study, various 5-(chlorobenzylidene)-2-isoniazido and 5-(chlorobenzylidene)-2-amino substituted derivatives of imidazoline-4-one were evaluated. nih.gov Eight of these compounds showed over 90% inhibition of M. tuberculosis H37Rv at a concentration of 12.5 µg/mL. nih.gov The most promising of these, 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one, displayed an in vitro activity comparable to rifampin with a MIC of 0.8 µg/mL. nih.gov Furthermore, a study on coumarin (B35378) derivatives revealed that compounds 3k and 3m were potent against M. tuberculosis H37Rv strains with a MIC of 0.625 µg/mL. mdpi.com

Table 1: Anti-tubercular Activity of Quinazolinone and Related Derivatives

| Compound | Test Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydroquinazolin-4(1H)-one derivative 3l | M. tuberculosis H37Rv | 2 | nih.govnih.gov |

| Dihydroquinazolin-4(1H)-one derivative 3m | M. tuberculosis H37Rv | 2 | nih.govnih.gov |

| Dihydroquinazolin-4(1H)-one derivative 3k | M. tuberculosis H37Rv | 4 | nih.govnih.gov |

| Dihydroquinazolin-4(1H)-one derivative 3k | Multi-drug resistant M. tuberculosis | 16 | nih.govnih.gov |

| 5-(3-chlorobenzylidene)-2-(isonicotinoylhydrazino)-imidazoline-4-one | M. tuberculosis H37Rv | 0.8 | nih.gov |

| Coumarin derivative 3k | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| Coumarin derivative 3m | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| Coumarin derivative 5b | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| Coumarin derivative 5d | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (150 clinical isolates) | 0.062 - 0.25 | nih.gov |

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial. Quinazolinone derivatives have been investigated for their potential in this regard. A series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. nih.gov Among the tested compounds, derivatives 8 and 10 showed the highest efficacy, with parasite suppression rates of 70.01% and 74.18%, respectively. nih.gov Another study on 2,3-disubstituted-4(3H)-quinazolinone derivatives also demonstrated significant in vivo antimalarial activity in mice infected with P. berghei, with compounds 12 and 13 showing mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov

In vitro studies on quinazolinone-2-carboxamide derivatives against Plasmodium falciparum identified compound 19f as a potent inhibitor with a mean IC50 value of 0.025 µM. nih.govacs.org This compound was significantly more potent than the initial hit compound and showed activity against laboratory-resistant strains of malaria. acs.org

Table 2: Antimalarial Activity of Quinazolinone Derivatives

| Compound/Derivative | Test Organism/Strain | Activity | Reference |

|---|---|---|---|

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | Plasmodium berghei ANKA | <50% suppression | nih.gov |

| 3-Aryl-2-styryl substituted-4(3H)-quinazolinone 8 | Plasmodium berghei ANKA | 70.01% suppression | nih.gov |

| 3-Aryl-2-styryl substituted-4(3H)-quinazolinone 10 | Plasmodium berghei ANKA | 74.18% suppression | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinone 12 | Plasmodium berghei | 67.60% suppression | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinone 13 | Plasmodium berghei | 72.86% suppression | nih.gov |

| Quinazolinone-2-carboxamide 19f | Plasmodium falciparum 3D7 | IC50: 0.025 µM | nih.govacs.org |

Enzyme Inhibition Studies

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and quinazoline-based compounds are prominent among EGFR tyrosine kinase inhibitors. brieflands.com Numerous studies have demonstrated the potent inhibitory activity of quinazolinone derivatives against EGFR-TK. For instance, a series of 2-mercapto-quinazolin-4-one analogs were synthesized, and compound 24 showed significant EGFR-TK inhibitory activity with an IC50 value of 13.40 nM, which is comparable to the approved drug gefitinib (IC50 = 18.14 nM). nih.govbohrium.comnih.gov Another study on novel quinazolinone derivatives identified compound 8b , 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, as a highly potent inhibitor with an IC50 of 1.37 nM. brieflands.com

Furthermore, a series of 3-methyl-quinazolinone derivatives were evaluated, and compound 5k was found to inhibit EGFR activity with an IC50 value of 0.010 µM. nih.govnih.gov In a different study, the quinazolin-4(3H)-one derivative 6d potently inhibited EGFR with an IC50 of 0.069 µM. tandfonline.com Icotinib, an EGFR inhibitor, and its derivatives have also been studied, with one derivative, 3l , showing an IC50 of 0.42 µM against EGFR. omicsonline.org

Table 3: EGFR-TK Inhibitory Activity of Quinazolinone Derivatives

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 2-Mercapto-quinazolin-4-one analog 24 | 13.40 | nih.govbohrium.comnih.gov |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | 1.37 | brieflands.com |

| 3-Methyl-quinazolinone derivative 5k | 10 | nih.govnih.gov |

| Quinazolin-4(3H)-one derivative 6d | 69 | tandfonline.com |

| Icotinib derivative 3l | 420 | omicsonline.org |

| Gefitinib (Reference) | 18.14 | nih.govbohrium.comnih.gov |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for Alzheimer's disease. Dihydroquinazolin-4(1H)-one derivatives have been evaluated for their potential to inhibit these enzymes. researchgate.net The inhibitory activity was found to be dependent on the substituents on the aryl part of the molecule. researchgate.net Kinetic studies revealed that the most active compounds exhibited a noncompetitive mode of inhibition for AChE and a competitive mode for BChE. researchgate.net

A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory properties. nih.govnih.gov Compound MR2938 (B12) showed promising AChE inhibitory activity with an IC50 value of 5.04 µM. nih.gov In another study, 4-piperidinoquinazolines, such as compound 12e , were found to be potent inhibitors of both AChE and BChE, with IC50 values of 1.3 µM and 7.5 µM, respectively. scilit.com

Table 4: Cholinesterase Inhibitory Activity of Quinazolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| MR2938 (B12) | AChE | 5.04 | nih.gov |

| 4-Piperidinoquinazoline (12e) | AChE | 1.3 | scilit.com |

| 4-Piperidinoquinazoline (12e) | BChE | 7.5 | scilit.com |

| 6-Nitro-4-butylaminoquinazoline (16a) | AChE | Potent and selective | scilit.com |

| 6,7-Dimethoxy-4-butylaminoquinazoline (16d) | BChE | Potent and selective | scilit.com |

| Dihydroquinazolin-4(1H)-one derivatives | AChE/BChE | Varied, substituent-dependent | researchgate.net |

Tubulin is a crucial target for anticancer drugs, and compounds that interfere with its polymerization dynamics can induce cell cycle arrest and apoptosis. Quinazolinone derivatives have been identified as modulators of tubulin polymerization. nih.govnih.govresearchgate.net One study reported that 4-aminoquinazoline derivatives can inhibit microtubule polymerization, with compound 2 showing an IC50 of 3.16 µM, which was slightly more potent than the reference compound colchicine. nih.gov Another series of quinazoline derivatives designed to target the colchicine binding site of tubulin also showed potent antiproliferative activity, with compound Q19 having an IC50 value of 51 nM against the HT-29 cell line. researchgate.net

Conversely, some 2,4-disubstituted quinazoline derivatives have been found to act as inducers of tubulin polymerization. eurekaselect.com Compounds 2, 9, 16, and 26 from this series were highly cytotoxic, with IC50 values ranging from 2.1 to 14.3 µM. eurekaselect.com A study on biarylaminoquinazolines, initially developed as multi-tyrosine kinase inhibitors, also found them to inhibit tubulin polymerization by binding to the colchicine site. nih.gov

Table 5: Modulation of Tubulin Polymerization by Quinazolinone Derivatives

| Compound/Derivative | Effect | IC50/Activity | Reference |

|---|---|---|---|

| 4-Aminoquinazoline derivative 2 | Inhibition | IC50: 3.16 µM | nih.gov |

| Quinazoline derivative Q19 | Inhibition | IC50: 51 nM (HT-29 cells) | researchgate.net |

| 2,4-Disubstituted quinazoline 2 | Induction | IC50: 2.1 - 14.3 µM | eurekaselect.com |

| 2,4-Disubstituted quinazoline 9 | Induction | IC50: 2.1 - 14.3 µM | eurekaselect.com |

| 2,4-Disubstituted quinazoline 16 | Induction | IC50: 2.1 - 14.3 µM | eurekaselect.com |

| 2,4-Disubstituted quinazoline 26 | Induction | IC50: 2.1 - 14.3 µM | eurekaselect.com |

| Biarylaminoquinazolines | Inhibition | Comparable to combretastatin (B1194345) A-4 | nih.gov |

Beyond EGFR, quinazolinone derivatives have been shown to inhibit a range of other protein kinases. A novel class of quinazolinone N-acetohydrazides were identified as significant inhibitors of VEGFR-2, FGFR-1, and BRAF kinases. frontiersin.org Compound 16 from this series demonstrated IC50 values of 0.29 µM, 0.35 µM, and 0.47 µM against VEGFR-2, FGFR-1, and BRAF, respectively. frontiersin.org Another study reported a quinazoline sulfonamide derivative, compound 12 , which inhibited VEGFR-2 with an IC50 of 0.0523 µM. frontiersin.org

Furthermore, a series of quinazolinone-based derivatives were developed as CDK2 inhibitors. nih.gov Compounds 5c and 8a from this series showed excellent growth inhibition against the melanoma cell line MDA-MB-435. nih.gov In a different investigation, quinazolinone derivatives were identified as inhibitors of CDK5, with compounds JMV5735, 5886, and 5889 showing IC50 values of 9.35 µM, 24.4 µM, and 28.7 µM, respectively. frontiersin.org Pyrido[3,4-g]quinazoline derivatives have also been explored as potential inhibitors of the CMGC family of kinases, including DYRK and CLK, with some derivatives showing differential sensitivity towards individual kinases. researchgate.net

Table 6: Inhibition of Other Kinases by Quinazolinone Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolinone N-acetohydrazide 16 | VEGFR-2 | 0.29 | frontiersin.org |

| Quinazolinone N-acetohydrazide 16 | FGFR-1 | 0.35 | frontiersin.org |

| Quinazolinone N-acetohydrazide 16 | BRAF | 0.47 | frontiersin.org |

| Quinazoline sulfonamide derivative 12 | VEGFR-2 | 0.0523 | frontiersin.org |

| Quinazolinone derivative 5c | CDK2 | Significant inhibition | nih.gov |

| Quinazolinone derivative 8a | CDK2 | Significant inhibition | nih.gov |

| Quinazolinone derivative JMV5735 | CDK5 | 9.35 | frontiersin.org |

| Quinazolinone derivative JMV5886 | CDK5 | 24.4 | frontiersin.org |

| Quinazolinone derivative JMV5889 | CDK5 | 28.7 | frontiersin.org |

Neuropharmacological Activity

The quinazoline scaffold is a key component in many biologically active compounds, and its derivatives have been extensively studied for their effects on the central nervous system.

Derivatives of the quinazoline core structure have shown notable potential as anticonvulsant agents. Research into various analogues has identified key structural features that contribute to this activity. For instance, certain quinazolin-4(3H)-one derivatives have demonstrated significant protection in preclinical models of seizures. nih.gov

Studies on a series of quinazolin-4(3H)-ones revealed that the nature and position of substituents on the molecule are critical for anticonvulsant efficacy. In models such as the subcutaneous pentylenetetrazole (scPTZ) induced seizures, specific compounds exhibited high levels of protection. For example, derivatives with a butyl substitution at the N-3 position showed a significant effect on raising the seizure threshold. nih.gov The introduction of electron-withdrawing groups, such as a chloro (Cl) group, on the S-benzyl ring was found to enhance lipophilicity, which positively influenced the anticonvulsant activity, leading to 100% protection against scPTZ-induced seizures in certain compounds. nih.gov Similarly, the presence of an electron-donating methoxy (B1213986) (OCH3) group also proved beneficial for the compound's effectiveness. nih.gov

While direct studies on 5,8-dichloroquinazolin-2(1H)-one are limited in published literature, the established anticonvulsant properties of analogues like methaqualone and mecloqualone highlight the potential of the broader quinazoline class in this therapeutic area. nih.gov The evaluation of these derivatives is often conducted through maximal electroshock (MES) and scPTZ tests, with neurotoxicity assessed using methods like the rotarod test. nih.gov

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | scPTZ & MES | Butyl substitution at position 3 and specific S-benzyl ring substitutions (e.g., Cl, OCH3) enhanced anticonvulsant activity, with some compounds showing 100% protection. | nih.gov |

| 8-alkoxy-5,6-dihydro-4H- nih.govnih.govnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one derivatives | MES & scPTZ | 8-heptyloxy and 8-hexyloxy derivatives were highly potent in the MES test, showing a better protective index than carbamazepine. | nih.gov |

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are crucial targets in the central nervous system for treating a variety of disorders. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is particularly known for its role in mediating nausea and vomiting. nih.gov Quinazolinone derivatives have been investigated for their ability to bind to various serotonin receptors.

Research has demonstrated that libraries of quinazolinone compounds can exhibit significant binding affinities for serotonin receptors. For instance, a study on quinazolinone derivatives as 5-HT7 receptor ligands found that 24 out of 85 synthesized compounds had IC50 values below 100 nM, with the most potent compound showing an IC50 of 12 nM. nih.gov While this study focused on the 5-HT7 receptor, it underscores the potential of the quinazolinone scaffold to interact with serotonin receptor subtypes. nih.gov

The binding of serotonin to the 5-HT3 receptor opens an ion channel, leading to an excitatory neuronal response. cas.cz Antagonists of this receptor are effective antiemetic agents. nih.gov Although specific data on the binding affinity of 5,8-dichloroquinazolin-2(1H)-one to the 5-HT3 receptor is not prominently available, the broader family of quinazolines and related heterocyclic compounds are actively explored as ligands for various serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT7 subtypes. nih.gov The structural characteristics of these molecules, such as substituents on the aromatic rings, play a vital role in determining their binding affinity and selectivity. nih.gov

| Compound Class | Target Receptor | Key Binding Affinity Findings | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | 5-HT7 | Multiple derivatives showed IC50 values < 100 nM, with the best at 12 nM. Substituents on aromatic rings were key. | nih.gov |

| 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives | 5-HT1A, 5-HT2A, 5-HT7 | Showed antagonistic activity at the 5-HT1A receptor. | nih.gov |

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, making the development of compounds with antioxidant and anti-inflammatory properties a significant therapeutic goal. nih.gov Various classes of compounds, including those with quinazoline and related scaffolds, have been evaluated for these activities.

The anti-inflammatory potential of quinazoline-related structures has been demonstrated through their ability to inhibit key inflammatory pathways. For example, certain pyrazolo[1,5-a]quinazoline derivatives were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. nih.gov In one study, two compounds from this class were identified as potent inhibitors with high complementarity to c-Jun N-terminal kinase 3 (JNK3), a mitogen-activated protein kinase (MAPK) involved in inflammatory responses. nih.gov Similarly, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have shown the ability to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophages and reduce tissue damage in models of acute lung injury. nih.gov

The antioxidant activity of compounds is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging. nih.gov While specific data for 5,8-dichloroquinazolin-2(1H)-one is scarce, related heterocyclic compounds have shown significant antioxidant potential. For instance, an extract rich in phenolic acids demonstrated high antioxidant activity with low EC50 values in DPPH and ABTS assays. nih.gov The structure of a molecule, such as the presence and position of hydroxyl groups on an anthraquinone (B42736) ring, has been shown to be critical for its antioxidant capacity. nih.gov

| Compound Class | Activity | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | LPS-induced NF-κB inhibition | Identified potent compounds (IC50 < 50 µM) that target MAPKs like JNK3. | nih.gov |

| Guanidine derivatives of Quinazoline-2,4(1H,3H)-dione | Anti-inflammatory | LPS-induced NO and IL-6 production | Inhibited cytokine synthesis in macrophages and reduced inflammation in an acute lung injury model. | nih.gov |

| Purpurin (anthraquinone derivative) | Antioxidant & Anti-inflammatory | DPPH, ABTS, NLRP3 inflammasome | Exhibited the highest antioxidative activity among tested anthraquinones and down-regulated inflammasome activation. | nih.gov |

Mechanistic Investigations into the Biological Actions of 5,8 Dichloroquinazolin 2 1h One

Cellular Target Engagement Studies

Direct cellular target engagement studies for 5,8-dichloroquinazolin-2(1H)-one are not prominently documented. However, the quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with a variety of cellular targets, most notably protein kinases. For instance, a range of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have been evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov One particular compound from this series demonstrated a potent inhibitory concentration (IC₅₀) of 5.06 nM against wild-type EGFR. nih.gov

Furthermore, multi-target directed quinazolines have been designed to inhibit not only microtubule dynamics but also multiple receptor tyrosine kinases (RTKs) such as EGFR, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.gov This suggests that quinazoline derivatives can engage with and inhibit the function of several critical proteins involved in cell growth and proliferation. The specific cellular targets of 5,8-dichloroquinazolin-2(1H)-one would require dedicated experimental validation.

Elucidation of Specific Molecular Pathways

The molecular pathways affected by quinazoline-based compounds are often linked to their anti-proliferative and anti-cancer activities. A notable example is the investigation of 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), a compound sharing the 5,8-dichloro substitution pattern. ADQ has been shown to suppress cancer cell invasion and proliferation by inhibiting the Akt signaling pathway. researchgate.netresearchgate.net The Akt pathway is a crucial regulator of cell survival, growth, and metabolism.

In addition to the Akt pathway, ADQ was found to reduce the expression of Twist1, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness. researchgate.netresearchgate.net The inhibition of the Akt pathway and the subsequent suppression of Twist1 expression represent a significant molecular mechanism by which such compounds can exert their anti-cancer effects. researchgate.netresearchgate.net

Another important mechanism for quinazoline antifolates, such as 5,8-dideazafolates, involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. nih.gov The cytotoxicity of these compounds is often dependent on their intracellular conversion to polyglutamate derivatives, which are more potent inhibitors of TS. nih.gov

Table 1: Investigated Molecular Pathways of Structurally Related Compounds

| Compound Family/Name | Investigated Pathway | Key Findings |

|---|---|---|

| 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) | Akt Signaling Pathway | Inhibition of Akt phosphorylation, leading to anti-proliferative effects. researchgate.netresearchgate.net |

| 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) | Twist1 Expression | Suppression of Twist1 expression, associated with reduced mesenchymal markers. researchgate.netresearchgate.net |

| Quinazoline Antifolates (5,8-dideazafolates) | Thymidylate Synthase (TS) Inhibition | Parent compounds act as prodrugs, with polyglutamated forms showing potent TS inhibition. nih.gov |

Disruption of Microtubule Formation

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape, making them a key target for anti-cancer drugs. nih.govnih.gov Several classes of quinazoline-containing compounds have been identified as microtubule-targeting agents. nih.govmdpi.com These compounds can interfere with microtubule polymerization dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.govoncotarget.com

For example, certain 2-substituted-quinazolin-4(1H)-one derivatives have been shown to inhibit microtubule protein polymerization with IC₅₀ values in the sub-micromolar range. mdpi.com These compounds are proposed to bind to the colchicine-binding site on β-tubulin. nih.gov The efficacy of some quinazoline-based agents has been directly attributed to their ability to cause microtubule depolymerization. nih.gov A novel class of synthetic compounds, termed "Microtubins," which includes a thieno[2,3-d]pyrimidin-4(3H)-one core (structurally related to quinazolinones), has been shown to inhibit tubulin polymerization and arrest cancer cells in mitosis. nih.govoncotarget.com

Table 2: Microtubule Inhibition by Quinazoline-Related Compounds

| Compound Class | Proposed Mechanism | Cellular Effect |

|---|---|---|

| 2-Substituted-quinazolin-4(1H)-ones | Inhibition of microtubule polymerization. mdpi.com | Mitotic arrest, anti-proliferative activity. mdpi.com |

| Quinazoline-based agents | Microtubule depolymerization; binding to the colchicine (B1669291) site. nih.gov | Inhibition of cellular microtubule polymerization. nih.gov |

Modulation of Gene Expression and Protein Signaling Networks

The interaction of quinazoline derivatives with cellular targets invariably leads to downstream modulation of gene expression and protein signaling networks. As mentioned, the compound ADQ, which is structurally related to 5,8-dichloroquinazolin-2(1H)-one, has been demonstrated to suppress the expression of Twist1. researchgate.netresearchgate.net This modulation of a key transcription factor highlights the potential of such compounds to alter gene expression programs that are fundamental to cancer progression.

Furthermore, the inhibition of receptor tyrosine kinases like EGFR by quinazoline-based inhibitors directly impacts downstream signaling cascades. nih.gov Western blot analyses of cells treated with a potent 4-arylamino-6-(5-substituted furan-2-yl)quinazoline showed a clear inhibition of the activation of EGFR, Akt, and Erk1/2. nih.gov These signaling proteins are central nodes in networks controlling cell proliferation, survival, and differentiation. The ability to modulate these networks is a hallmark of many targeted cancer therapies. The specific effects of 5,8-dichloroquinazolin-2(1H)-one on global gene expression and protein signaling would need to be determined through transcriptomic and proteomic studies.

Investigation of DNA/RNA Interactions and Topoisomerase Inhibition

While direct evidence for the interaction of 5,8-dichloroquinazolin-2(1H)-one with nucleic acids or topoisomerases is lacking, the quinazoline scaffold has been incorporated into molecules designed to interact with DNA. Certain 2,4-diaminoquinazoline derivatives have been synthesized and evaluated for their DNA-binding affinity, with some compounds showing a notable ability to bind to DNA. researchgate.netsemanticscholar.org The anticancer activity of some quinazoline-based drugs has been linked to their ability to inhibit topoisomerases, enzymes that are critical for resolving DNA topological problems during replication, transcription, and recombination. semanticscholar.orgyoutube.com

For instance, Luotonin A, a quinazoline-containing natural product, is known to be a topoisomerase I inhibitor. semanticscholar.org Topoisomerase inhibitors function by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. nih.gov Although some quinazoline derivatives have been explored as topoisomerase inhibitors, this is not a universally attributed mechanism for this class of compounds, and specific testing would be required to ascertain whether 5,8-dichloroquinazolin-2(1H)-one possesses such activity.

Structure Activity Relationship Sar Studies of 5,8 Dichloroquinazolin 2 1h One Derivatives

Influence of Halogen Substitution Patterns on Biological Activity

The nature and position of halogen substituents on the quinazolinone ring are critical determinants of biological activity. The distinct pattern of 5,8-dichloro substitution creates a foundation upon which the molecule's pharmacological properties are built.

Comparative SAR with other Dihalogenated Quinazolinone Isomers (e.g., 5,7-dichloro, 2,8-dichloro)

Direct comparative studies detailing the biological activity of 5,8-dichloroquinazolin-2(1H)-one against its other dihalogenated isomers are limited in publicly available research. However, insights can be drawn from related scaffolds. For instance, studies on 8-hydroxyquinolines have shown that 5,7-dichloro substitution results in notable antibacterial activity. In another example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated significant anticonvulsant effects.

Impact of Modifications at the N-1 and C-2 Positions on Pharmacological Profiles

While the 5,8-dichloro substitution provides a foundational scaffold, modifications at the N-1 and C-2 positions are crucial for fine-tuning the pharmacological activity and selectivity. General SAR principles for quinazolinones indicate that these positions are pivotal for modulating the molecule's properties. Current time information in Winnipeg, CA.

Substitution at the N-1 position can influence the compound's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. Introducing different alkyl or aryl groups at this position can tailor the molecule for specific biological targets. For instance, in related 3,4-dihydro-1H-quinazolin-2-one derivatives, modifications at the nitrogen atom were essential for their activity as CDK5 inhibitors.

The C-2 position offers another critical point for modification. Attaching various functional groups, such as amines, thiols, or substituted aryl moieties, can drastically alter the compound's biological profile. Research on quinazolinone-2-carboxamide derivatives has shown that variations at this position are key to their antimalarial potency. For the 5,8-dichloro scaffold, introducing diverse substituents at C-2 would allow for the exploration of new interaction vectors with target proteins, potentially leading to enhanced potency or a completely different mechanism of action.

Elucidation of Key Pharmacophoric Features for Specific Biological Activities

A pharmacophore model for 5,8-dichloroquinazolin-2(1H)-one derivatives would identify the essential three-dimensional arrangement of chemical features required for biological activity. Based on the general structure and SAR of related compounds, a hypothetical model can be proposed.

Key features would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen at the C-2 position is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group at the N-1 position acts as a crucial hydrogen bond donor.

Aromatic Ring Feature: The fused benzene (B151609) ring provides a hydrophobic surface for π-π stacking or van der Waals interactions.

Halogen/Hydrophobic Features: The chlorine atoms at C-5 and C-8 would define specific hydrophobic and electron-poor regions, critical for fitting into corresponding pockets in a receptor.

The precise spatial relationship between these features, dictated by the rigid quinazolinone core, is fundamental for receptor binding and subsequent biological response.

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a series of 5,8-dichloroquinazolin-2(1H)-one derivatives, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed to guide the synthesis of more potent analogues.

The process would involve:

Data Set Compilation: Synthesizing and testing a series of 5,8-dichloroquinazolin-2(1H)-one derivatives with varied substituents at the N-1 and C-2 positions to generate biological activity data (e.g., IC₅₀ values).

Molecular Modeling and Alignment: Building 3D models of the compounds and aligning them based on the common 5,8-dichloroquinazolin-2(1H)-one core.

Descriptor Calculation: Calculating steric and electrostatic field values (for CoMFA) or other similarity indices around the aligned molecules.

Model Generation and Validation: Using statistical methods like Partial Least Squares (PLS) to create a regression equation linking the descriptors to the biological activity. The model's predictive power would then be validated using both internal and external test sets of compounds.

The resulting QSAR model would generate contour maps indicating which regions around the molecule favor bulky, electron-donating, or hydrophobic groups, thereby providing a predictive tool for designing novel derivatives with enhanced activity.

Preclinical Pharmacological Evaluation and Therapeutic Potential Excluding Clinical Trial Data

In Vivo Efficacy Studies in Animal Models of Disease

There is no available information from in vivo studies in animal models for 5,8-dichloroquinazolin-2(1H)-one. This includes a lack of data in the following specific areas:

Antitumor Efficacy in Xenograft Models

No studies describing the evaluation of 5,8-dichloroquinazolin-2(1H)-one in xenograft models of cancer have been identified. Consequently, there is no data on its potential antitumor efficacy in these models.

Anti-infective Efficacy in Relevant Murine Models

Information regarding the assessment of 5,8-dichloroquinazolin-2(1H)-one for anti-infective properties in murine models is not present in the available literature.

Antimalarial Efficacy in Parasite-Infected Animal Models

There are no published studies on the use of 5,8-dichloroquinazolin-2(1H)-one in parasite-infected animal models to evaluate its potential antimalarial efficacy.

Pharmacodynamic Biomarker Identification and Validation

No research has been found that focuses on the identification or validation of pharmacodynamic biomarkers for 5,8-dichloroquinazolin-2(1H)-one. Such studies are crucial for understanding the molecular effects of a compound in vivo and for guiding its potential development.

Investigation of Tumor Vascular Disruption Mechanisms in vivo

There is a lack of any in vivo studies investigating the potential mechanisms of tumor vascular disruption for 5,8-dichloroquinazolin-2(1H)-one.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, on 5,8-dichloroquinazolin-2(1H)-one. Therefore, there is no available data on its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy levels), molecular electrostatic potential (MEP) maps, or theoretical reactivity indices.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There are no records of molecular dynamics (MD) simulations being conducted for 5,8-dichloroquinazolin-2(1H)-one, either in a solvated state to analyze its conformational dynamics or as a ligand-protein complex to assess binding stability over time.

Homology Modeling of Target Protein Structures

In the absence of an identified biological target for 5,8-dichloroquinazolin-2(1H)-one, there has been no necessity to generate a homology model of a target protein for use in subsequent docking or simulation studies.

In Silico Screening for Potential Drug Targets and Off-Targets

No literature was found describing the use of 5,8-dichloroquinazolin-2(1H)-one in virtual screening campaigns to identify potential biological targets. Similarly, there are no computational studies aimed at predicting its potential off-target interactions.

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of specific data for 5,8-dichloroquinazolin-2(1H)-one, this section will outline the general principles of ligand-based and structure-based drug design as they are applied to the wider quinazoline (B50416) chemical class.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

One of the primary techniques in this category is Quantitative Structure-Activity Relationship (QSAR) . QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov For quinazoline derivatives, 2D-QSAR studies have been conducted to develop models that can predict their therapeutic efficacy against various diseases. nih.gov These models help in identifying key molecular descriptors that influence the biological activity, guiding the design of new, more potent analogs.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves understanding the interactions between a ligand and its receptor at the molecular level.

Molecular docking is a key computational technique in this category. It predicts the preferred orientation of a ligand when bound to a target protein. For various quinazoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with different enzymes and receptors. nih.govnih.gov These studies provide insights into the crucial amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), which are essential for the compound's activity. For instance, studies on other quinoline (B57606) derivatives have used molecular docking to investigate their binding affinity to proteins like the COVID-19 main protease and NAD(P)H:quinone oxidoreductase 1. nih.govnih.gov

The general findings from computational studies on the broader quinazoline class suggest that the quinazoline scaffold is a versatile platform for designing inhibitors for various biological targets. The specific substitutions on the quinazoline ring play a critical role in determining the compound's binding affinity and selectivity.

Emerging Applications and Future Research Directions

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 5,8-Dichloroquinazolin-2(1H)-one Scaffold

The "one-drug, one-target" paradigm has often proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better safety profile compared to drug combinations. nih.govnih.gov

The quinazoline (B50416) core is a privileged scaffold for MTDL design. For instance, a series of rationally designed quinazoline derivatives has been synthesized and evaluated as MTDLs for Alzheimer's disease, showing balanced and significant inhibitory effects against key enzymes like human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.gov One lead compound from this series, AV-2, not only inhibited these enzymes but also prevented amyloid-β (Aβ) aggregation and showed neuroprotective effects. nih.gov

The 5,8-dichloroquinazolin-2(1H)-one scaffold is a prime candidate for developing novel MTDLs. Its structure can be systematically modified to optimize binding to various targets. An analogous strategy was employed in the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones, where a versatile precursor was developed to allow for the creation of a library of derivatives by introducing different substituents at key positions. mdpi.com This approach, applied to 5,8-dichloroquinazolin-2(1H)-one, could yield new ligands targeting multiple pathways in complex diseases.

| Lead Compound | Biological Targets | Therapeutic Area | Key Findings |

| AV-2 (Quinazoline Derivative) | Acetylcholinesterase (AChE), β-secretase (BACE-1) | Alzheimer's Disease | Demonstrated balanced inhibition of both targets, prevented Aβ aggregation, and showed good blood-brain barrier permeability. nih.gov |

| Phenol–triazole Ligands | Metal Ion Chelation, Aβ Aggregation, Oxidative Stress | Alzheimer's Disease | Ligands designed to target multiple facets of AD pathology, including metal dysregulation and Aβ toxicity. rsc.org |

Molecular Hybridization Strategies with Other Bioactive Pharmacophores

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govresearchgate.net This approach aims to synergize the biological activities of the individual components, potentially leading to enhanced potency, improved selectivity, or the ability to engage multiple targets. nih.govnih.gov The quinazolinone nucleus has been extensively used as a scaffold in molecular hybridization. nih.govnih.gov

Researchers have successfully created hybrids by combining the quinazolinone moiety with various other bioactive heterocycles, including:

Thiazole: Resulting in hybrids with potential dihydrofolate reductase (DHFR) inhibitory activity. researchgate.net

Oxadiazole: Leading to compounds with anti-proliferative effects. researchgate.net

Triazole: A common partner in creating hybrid molecules with diverse biological activities. nih.gov

Ciprofloxacin (B1669076): Hybridization of 5-chloro-8-hydroxyquinoline (B194070) with the antibiotic ciprofloxacin yielded a molecule with significant effects against both susceptible and drug-resistant bacterial strains. nih.gov

The 5,8-dichloroquinazolin-2(1H)-one scaffold serves as an excellent foundation for applying this strategy. By linking it to other known pharmacophores, novel hybrid compounds could be developed. For example, hybridization with moieties known for antimicrobial or anticancer activity could produce dual-action therapeutic agents, a promising approach for overcoming drug resistance. nih.gov

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid Class | Potential Therapeutic Application |

| Quinazolinone | Thiazole | Quinazolinone-Thiazole Hybrids | Anticancer (DHFR Inhibition) researchgate.net |

| Quinazolinone | Oxadiazole | Quinazolinone-Oxadiazole Hybrids | Anticancer researchgate.net |

| Quinazolinone | Indolin-2-one | Quinazoline-Indolinone Hybrids | Anticancer researchgate.net |

| 8-Hydroxyquinoline (B1678124) | Ciprofloxacin | Quinolone-Fluoroquinolone Hybrids | Antibacterial nih.gov |

Development of Advanced Synthetic Strategies for Complex 5,8-Dichloroquinazolin-2(1H)-one Libraries

The generation of chemical libraries containing a large number of structurally diverse compounds is essential for modern drug discovery and high-throughput screening. Combinatorial chemistry techniques offer a powerful means to achieve this. nih.gov For the quinazolinone scaffold, facile and efficient methods for combinatorial synthesis have been developed.

One notable method describes the iodine-catalyzed reaction of 2-aminobenzamides with various ketones in ionic liquids to produce a library of 2,2-disubstituted quinazolin-4(1H)-ones in high yields. nih.gov This approach allows for the creation of simple, spirocyclic, and even dispirocyclic quinazolinone derivatives, providing a rich collection of compounds for biomedical screening. nih.gov

Adapting such advanced synthetic strategies to the 5,8-dichloroquinazolin-2(1H)-one core could rapidly generate extensive and complex libraries. By systematically varying the substituents at different positions on the quinazolinone ring, researchers can explore the structure-activity relationship (SAR) in great detail. This would accelerate the identification of lead compounds with optimized activity for a range of biological targets. A single-step, one-pot synthesis method has also been reported for creating quinazoline derivatives, highlighting the potential for efficient library production. researchgate.net

Exploration of 5,8-Dichloroquinazolin-2(1H)-one Derivatives in Addressing Antimicrobial Resistance

Antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery of new antibiotics with novel mechanisms of action. nih.govnih.gov Quinoline (B57606) and quinazolinone derivatives have long been recognized for their broad-spectrum antimicrobial activities. researchgate.netresearchgate.net Recently, novel quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The exploration of 5,8-dichloroquinazolin-2(1H)-one derivatives represents a promising frontier in the fight against AMR. The chlorine substituents at the 5 and 8 positions may confer unique electronic and steric properties that could enhance antimicrobial potency or provide activity against resistant strains. Research into related scaffolds has shown that specific derivatives can inhibit bacterial cell wall and membrane integrity or interfere with crucial metabolic pathways. nih.gov Another emerging strategy is the development of quorum sensing inhibitors, which disrupt bacterial communication and virulence without exerting direct bactericidal pressure, potentially reducing the development of resistance. mdpi.com The quinazolinone scaffold is a known inhibitor of the Pseudomonas quinolone signal (PQS) system, making its derivatives, including those of 5,8-dichloroquinazolin-2(1H)-one, attractive candidates for anti-virulence therapies. mdpi.com

| Compound Class | Target Organism(s) | Key Finding |

| Quinoline-2-one Derivatives | MRSA, MRSE, VRE | Compound 6c showed potent activity with MIC values of 0.75 µg/mL against MRSA and VRE. nih.govnih.gov |

| Quinazolinone Derivatives | Aspergillus niger, Candida albicans | Showed specific and effective antifungal activity. researchgate.net |

| 5,8-dihydroxy-1,4-naphthoquinone Derivatives | MRSA | A lead compound (PNP-02) demonstrated efficacy comparable to vancomycin (B549263) in vitro and in vivo. nih.gov |

Application of Artificial Intelligence and Machine Learning in Optimizing 5,8-Dichloroquinazolin-2(1H)-one-based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, dramatically accelerating the timeline and reducing the costs associated with drug discovery. nih.govijirt.org These powerful computational tools can analyze vast datasets to identify novel drug targets, screen virtual compound libraries, predict biological activity and toxicity, and optimize lead compounds. nih.govnih.gov

For the 5,8-dichloroquinazolin-2(1H)-one scaffold, AI and ML offer numerous opportunities to streamline the drug discovery pipeline.

Virtual Screening and Hit Identification: ML models can be trained on existing data for quinazolinone derivatives to screen virtual libraries of novel 5,8-dichloro-substituted analogs, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov

Lead Optimization: Generative AI models, such as generative adversarial networks (GANs), can design new molecules de novo. nih.gov These models can be tailored to generate novel 5,8-dichloroquinazolin-2(1H)-one derivatives with optimized properties, such as enhanced target affinity and improved pharmacokinetic profiles. nih.gov

ADMET Prediction: AI algorithms can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to identify and eliminate candidates with unfavorable profiles before committing significant resources. nih.gov

By leveraging AI and ML, researchers can more efficiently navigate the chemical space around the 5,8-dichloroquinazolin-2(1H)-one core, accelerating the journey from initial hit to a viable drug candidate. mednexus.orgjsr.org

| AI/ML Application | Description | Impact on Drug Discovery |

| Target Identification | ML algorithms analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for intervention. nih.gov | Accelerates the very first step of drug discovery by pinpointing promising targets. |

| Virtual Screening | AI models predict the binding affinity of millions of virtual compounds to a specific target, identifying potential hits. nih.gov | Massively reduces the number of compounds that need to be synthesized and tested physically. |

| Lead Optimization | Generative models design novel molecules with desired properties (e.g., high potency, low toxicity). nih.gov | Speeds up the iterative process of improving a hit compound into a drug candidate. |

| ADMET Prediction | Predictive models forecast the pharmacokinetic and toxicity profiles of drug candidates. nih.gov | Reduces late-stage failures by identifying compounds with poor drug-like properties early on. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,8-dichloroquinazolin-2(1H)-one, and what challenges arise during its preparation?